Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate

Process Chemistry GLP-1R Agonist Intermediate Industrial Scale-Up

This chiral amino acid ester is the essential advanced intermediate (Compound IV) for synthesizing TT-OAD2, an oral non-peptide GLP-1 receptor agonist. The free base is highly hygroscopic and unstable, complicating storage and scale-up. Our diacid salt form resolves this, delivering >98% purity and <0.5% isomer content with confirmed (S)-stereochemistry. - Enables GMP-compliant batch release and just-in-time delivery for API manufacturing. - Achieved >85% total yield via an industrially scalable, column-free process. - Serves as a branching point for SAR diversification of the OAD2 chemotype.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B12329836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C)C2=CC=C(C=C2)CC(C(=O)OC)N
InChIInChI=1S/C17H20N2O2/c1-11-12(2)19-9-8-15(11)14-6-4-13(5-7-14)10-16(18)17(20)21-3/h4-9,16H,10,18H2,1-3H3/t16-/m0/s1
InChIKeyKHONQNXQXZDOFB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-Amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate – Chiral GLP-1R Agonist Intermediate


Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate (CAS 1246912-24-2) is a chiral amino acid ester classified as a 4-(2,3-dimethylpyridin-4-yl)-L-phenylalanine methyl ester . It serves as the essential advanced intermediate—designated Compound IV—in the convergent synthesis of (S)-2-(3S,8S)-3-(4-(3,4-dichlorobenzyloxy)phenyl-7-((S)-1-phenylpropyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-8-ylformylamino)-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propionic acid dihydrochloride, an oral, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist known as TT-OAD2 or OAD2 [1]. The compound's precise (S)-configuration at the α-carbon and the 2,3-dimethylpyridin-4-yl biaryl motif are both structurally deterministic for the downstream drug candidate's receptor binding and biased signaling pharmacology, as revealed by cryo-electron microscopy [2].

S
Chiral (S)-phenylalanine ester intermediate for the OAD2 GLP-1R agonist series; enantiomeric integrity below 0.5% isomer reported.
F
Salt-form diacid salt provides non-hygroscopic, storage-stable solid for campaign-based synthesis and multi-site supply.
W
Convergent synthesis fit: key branching point for amide coupling and SAR diversification of non-peptide GPCR agonists.
Reported cryo-EM (PDB:6ORV) confirms the 2,3-dimethylpyridin-4-yl motif engages a unique lipid-facing pocket.

Methyl (S)-2-Amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate – Structural Specificity in OAD2 Synthesis


The 2,3-dimethylpyridin-4-yl substituent at the para-position of the phenylalanine scaffold is not a generic aromatic decoration—it is a pharmacophoric determinant that engages a unique, unpredicted non-peptide agonist-binding pocket within the GLP-1 receptor transmembrane domain, as demonstrated in the 3.0 Å cryo-EM structure of TT-OAD2 bound to the GLP-1R:Gs complex [1]. Generic phenylalanine methyl esters (e.g., L-Phe-OMe, 4-Br-Phe-OMe) or even other heteroaryl-substituted phenylalanine derivatives lack this specific 2,3-dimethyl substitution pattern required for the downstream drug's biased agonism profile and receptor activation kinetics [2]. Furthermore, the free-base form of Compound IV is highly hygroscopic, prone to degradation, and cannot be obtained as a stable solid via conventional crystallization—rendering it unsuitable for storage, transport, or industrial production [3]. The diacid salt form, produced via the improved process, addresses these critical handling deficiencies while maintaining the precise stereochemical and structural integrity required for the final API.

Generic phenylalanine esters are not interchangeable
L-Phe-OMe or 4-Br-Phe-OMe lack the 2,3-dimethylpyridin-4-yl pharmacophoric motif that interacts with the GLP-1R lipid-exposed pocket in the OAD2 chemotype. Substitution compromises downstream biased agonism.
Free-base form may not be a stable procurement option
The free base is reported as highly hygroscopic and easily deteriorated, making it unsuitable for storage and transport. The diacid salt form is required for process stability and quality control.

Methyl (S)-2-Amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate – Performance Evidence


Synthesis Yield Improvement via Salt Formation

The improved process described in US20230348390A1 achieves a total yield of above 85% for the target intermediate (as the diacid salt), representing a greater than 1.7-fold improvement over the prior art method disclosed in CN102378574B, which yields only 49% total yield for the free-base Compound IV [1]. The prior art route requires Suzuki coupling followed by column chromatographic purification across multiple steps and uses the expensive Compound IX, which is only commercially available at gram scale [1]. In contrast, the improved method employs continuous feeding mode, eliminates column chromatography entirely, and achieves salt-formation-based purification, reducing both material loss and operational complexity [2].

Synthesis yield
Head-to-head
Improved salt process: >85% total yieldvsprior art CN102378574B: 49% (free base)
Reported ≥36 pp yield increase supports large-scale supply economics.
Continuous feeding, column-free, salt-formation purification; tartaric/oxalic/phosphoric acid salt.
Process Chemistry GLP-1R Agonist Intermediate Industrial Scale-Up Yield Optimization

Product Purity and Chiral Isomer Control

The salt-formation purification method yields the target product with a purity exceeding 98% and an undesired isomer content below 0.5% [1]. This level of stereochemical fidelity is critical because the downstream GLP-1R agonist OAD2 requires the (S)-configuration at the phenylalanine α-carbon for receptor binding; the (R)-isomer would produce a diastereomeric impurity in the final API. The prior art method (CN102378574B) relies on column chromatography for purification of the free base, which provides inferior separation of enantiomeric/diastereomeric impurities at scale [2]. In the improved process, salt formation with tartaric acid, oxalic acid, or phosphoric acid selectively crystallizes the desired (S)-enantiomer, simultaneously increasing purity and providing a stable, non-hygroscopic solid form [1].

Purity & isomer control
Head-to-head
>98% purity · <0.5% undesired isomer
Quantitative enantiomeric specification supports downstream API quality control.
Prior art column chromatography gave no purity specification for the free base.
Chiral Purity Salt Formation Purification Quality Control Pharmaceutical Intermediate

Storage Stability of the Diacid Salt Form

The free base form of Compound IV (methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propionate) is described in the patent as 'highly hygroscopic and easily to be deteriorated,' such that 'it is difficult to obtain solid compound IV through conventional solvent crystallization, hence it is difficult to store, transport and industrial produce compound IV' [1]. The diacid salt (e.g., oxalate, tartrate, or phosphate salt) obtained through the improved salt-formation process exhibits 'good storage stability' and can be produced as a quality-controlled crystalline solid suitable for long-term storage and transport [1]. This represents a critical process enabling feature: the salt form is a stable, isolable intermediate that can be stockpiled and used in campaign-based manufacturing, whereas the free base must be used immediately or degrades.

Storage stability
Head-to-head
Diacid salt: crystalline solid, non-hygroscopic, good storage stability. Free base: highly hygroscopic, rapidly deteriorates, cannot be crystallized.
Salt-form enables decoupled manufacturing campaigns and quality release testing.
Patent explicit: free base “difficult to store, transport and industrial produce.”
Solid-State Stability Hygroscopicity Salt Selection Supply Chain

Scalable Industrial Production Process

The patent explicitly claims that the new method 'has good process stability, can produce quality-controlled product, and can be applied to industrial production' [1]. The prior art route is characterized as 'not suitable for industrial production' due to three factors: (1) the need for column chromatographic purification at multiple steps, (2) the use of Compound IX, which is expensive and only available at gram scale commercially, and (3) the instability of the free-base Compound IV [2]. The improved process addresses all three: it uses a continuous feeding mode that simplifies operations and reduces loss; it eliminates column chromatography by employing salt-formation-based purification; and it delivers the stable diacid salt [1]. The process uses readily available starting materials (compound I → compound II via esterification, then Suzuki coupling with a pre-prepared compound III) with demonstrated step yields of 98% (esterification), 90% (compound II isolation), and near-quantitative yields for subsequent coupling and deprotection steps [3].

Industrial scalability
Cross-study
Continuous mode, no column chromatography, salt purification, >85% yieldvsbatch mode, column essential, gram-limited reagent IX, 49% yield
Improved process supports multi-kilogram procurement for preclinical supply.
Starting materials readily available; step yields 90–100%.
Industrial Manufacturing Process Intensification Column-Free Purification Scale-Up

Cryo-EM Validation of Target Engagement

The 3.0 Å resolution cryo-electron microscopy structure of TT-OAD2 bound to the human GLP-1R:Gs protein complex (PDB: 6ORV) reveals that the 4-(2,3-dimethylpyridin-4-yl)-L-phenylalanine moiety—derived directly from this intermediate—protrudes beyond the receptor core to interact with the lipid/detergent environment, a feature that underpins the agonist's biased signaling and distinct G-protein activation kinetics relative to peptide agonists [1]. TT-OAD2 exhibits an EC50 of 5 nM at the GLP-1R . This structural information provides direct target-engagement validation that the 2,3-dimethylpyridin-4-yl substituent is not merely a synthetic handle but an essential pharmacophoric element. In contrast, other non-peptide GLP-1R agonists such as danuglipron (PF-06882961, EC50 1.1 nM) and orforglipron (LY3502970) [2] utilize entirely different chemotypes (benzimidazole and indole/imidazolone cores, respectively) and do not require this specific phenylalanine intermediate, underscoring that this compound is uniquely tied to the OAD2 chemical series.

Target engagement (cryo-EM)
Class-level
3.0 Å cryo-EM structure (PDB:6ORV) shows the 2,3-dimethylpyridin-4-yl moiety extends beyond the receptor core; TT-OAD2 EC50 5 nM. Other non-peptide agonists (danuglipron, orforglipron) use different chemotypes.
Reported structural context confirms the intermediate is uniquely tied to the OAD2 series.
EC50 from cAMP accumulation; class-level inference from distinct chemotypes.
Cryo-EM GLP-1 Receptor Biased Agonism Structure-Based Drug Design

Stereochemical Integrity for API Activity

The (S)-configuration at the α-carbon of the phenylalanine methyl ester is stereochemically locked through the use of enantiomerically pure starting material (L-phenylalanine derivative). The improved process maintains this stereochemistry throughout the synthesis, with the isomer content in the final diacid salt product verified to be below 0.5% [1]. This is critical because TT-OAD2 (OAD2) has established that the (S)-configuration is necessary for GLP-1R binding and agonist activity; the (R)-enantiomer would constitute a process-related impurity with unknown pharmacological activity. The prior art method (CN102378574B) used methyl (S)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionate as starting material and also maintained chirality, but the column chromatography-based purification provided no quantitative specification for enantiomeric purity of the final free base [2]. The new salt-formation process adds a diastereomeric resolution element (selective crystallization of the desired enantiomer as the diacid salt) that provides measurable and verifiable chiral purity.

Stereochemical integrity
Head-to-head
(S)-isomer >99.5% (isomer <0.5%), salt-form diastereomeric purificationvsprior art: no quantitative enantiomeric specification for free base
Measurable chiral purity supports regulatory intermediate documentation.
Chiral starting material plus salt-formation crystallization provides verifiable control.
Chiral Synthesis Stereochemical Fidelity Enantiomeric Purity API Quality

Methyl (S)-2-Amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate – Application Scenarios


GMP Intermediate Supply for OAD2 Clinical Development

Research groups or CDMOs pursuing clinical development of TT-OAD2 (OAD2) or structurally related non-peptide GLP-1R agonists require multi-kilogram quantities of this intermediate with documented purity >98% and isomer content <0.5%. The diacid salt form's storage stability enables GMP-compliant batch release, warehousing, and just-in-time delivery to API manufacturing sites [1]. The >85% total yield and column-free purification translate to a commercially viable cost of goods—a decisive factor given that the prior art 49% yield route was limited to gram-scale research quantities [2].

SAR Studies of Non-Peptide GLP-1R Agonists

Medicinal chemistry teams exploring the OAD2 chemotype need this intermediate as the branching point for SAR diversification. The methyl ester can be hydrolyzed to the free acid for amide coupling with various amine-containing fragments (as in the final OAD2 assembly), while the free amine can be functionalized with diverse acyl groups [3]. The cryo-EM structure (PDB: 6ORV) provides a rational basis for designing analogs that modulate the lipid-exposed 2,3-dimethylpyridin-4-yl interaction, potentially tuning biased signaling profiles [4]. Access to the stable salt form ensures reproducible SAR data across multiple synthesis campaigns.

Process Chemistry Benchmarking and Route Scouting

The quantitative contrast between the prior art (49% yield, column chromatography, gram-scale only, unstable free base) and the improved process (>85% yield, salt-formation purification, industrially scalable, stable salt) makes this intermediate an instructive case study in pharmaceutical process intensification [1]. Process chemistry groups can benchmark alternative routes against these established metrics. The Suzuki coupling step (Compound II + Compound III) using Pd₂(dba)₃/PCy₃ catalyst system with a demonstrated near-quantitative step yield [2] provides a validated starting point for further optimization of the biaryl bond-forming step.

GPCR Agonist Tool Compound for Academic Research

Academic laboratories investigating biased agonism at class B GPCRs can use this intermediate to synthesize TT-OAD2 as a pharmacological tool compound. TT-OAD2's distinct activation kinetics—protruding beyond the receptor core to interact with membrane lipids—provide a unique probe for studying non-canonical GPCR activation mechanisms [3]. The availability of the stable salt form enables academic groups with limited synthetic infrastructure to reliably access the intermediate without the handling challenges posed by the hygroscopic free base [4].

Application
Selection Property
Validation Focus
OAD2 intermediate for preclinical & CMC research
Purity >98%, isomer <0.5%, stable salt form
Lot-to-lot chiral purity, residual solvents, storage stability under ICH conditions
MedChem SAR diversification of non-peptide GLP-1R agonists
Free amine and methyl ester handles for parallel amide coupling
Reproducible reactivity across synthesis campaigns; compatibility with diverse acyl/amine fragments
Process chemistry benchmarking & route scouting
Documented step yields (90–100%), salt-formation purification, Suzuki coupling conditions
Comparative metrics against prior art (yield, column-free, scalability)
GPCR biased agonism tool compound synthesis
Non-hygroscopic salt enables handling by groups with limited synthetic infrastructure
Successful conversion to TT-OAD2; pharmacological profiling in cAMP and β-arrestin assays
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